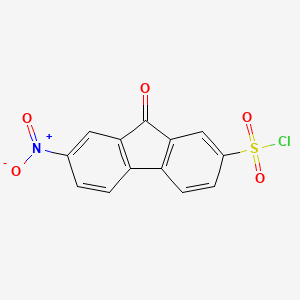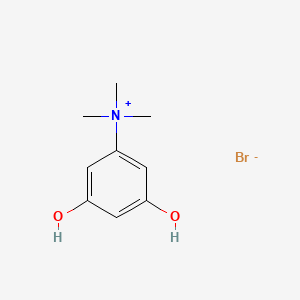
(3,5-Dihydroxyphenyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a trimethylammonium group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various halide derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Dihydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic structure allows it to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. The trimethylammonium group enhances its solubility and facilitates its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethylammonium bromide
- Hexyltrimethylammonium bromide
- Decamethonium bromide
Uniqueness
(3,5-Dihydroxyphenyl)trimethylammonium bromide is unique due to the presence of hydroxyl groups on the phenyl ring, which impart additional reactivity and potential for hydrogen bonding. This distinguishes it from other quaternary ammonium compounds that lack these functional groups.
Eigenschaften
CAS-Nummer |
66941-36-4 |
|---|---|
Molekularformel |
C9H14BrNO2 |
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
(3,5-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-8(11)6-9(12)5-7;/h4-6H,1-3H3,(H-,11,12);1H |
InChI-Schlüssel |
LLUIZIASKGZXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



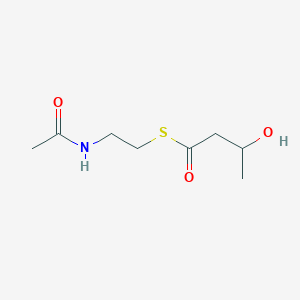


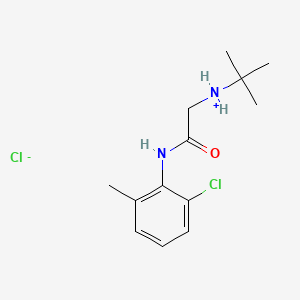
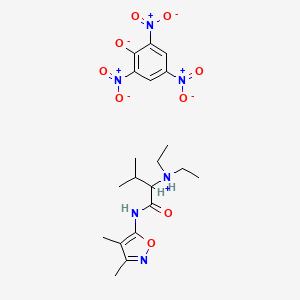
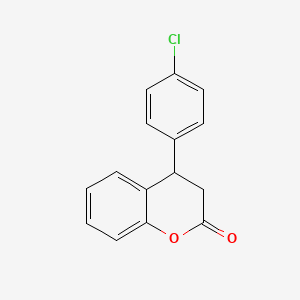
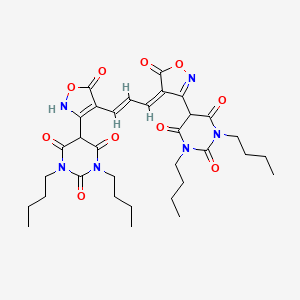


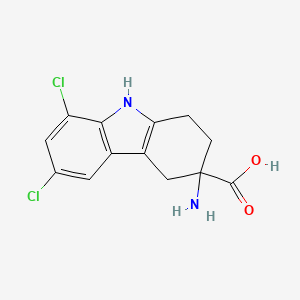
![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)

